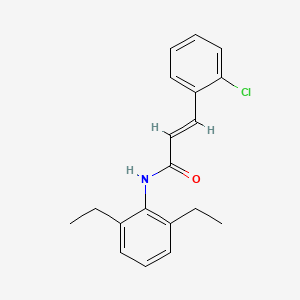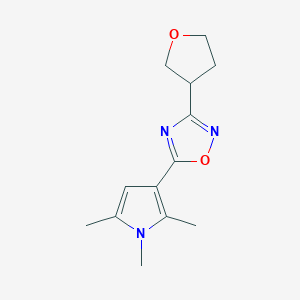![molecular formula C19H23ClN4O2 B5621106 7-chloro-2-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5621106.png)
7-chloro-2-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, due to its complex bicyclic and tricyclic structures, is part of a broader class of chemicals known for their significant biological activities and potential applications in various fields of chemistry and medicine. Although specific studies on this compound are scarce, research on similar pyrido[1,2-a]pyrimidin-4-one derivatives and related structures offers insights into their synthesis, structural analysis, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related tricyclic compounds, including tetrahydro pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, involves systematic steps starting from basic heterocyclic frameworks. For example, derivatives of 7-(phenylsulfonyl)-4-(chloro)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]-thieno[2,3d]pyrimidine are synthesized using piperidin-4-one Hydrochloride and benzenesulfonyl chloride as starting materials (Mittal, Sarode, & Vidyasagar, 2011). Similar synthetic pathways may be applicable to the compound , involving strategic functionalization and cyclization steps.
Molecular Structure Analysis
Structural characterization of similar compounds is typically achieved through spectral and microanalytical data, confirming the intricate bicyclic and tricyclic frameworks integral to their chemical identity. X-ray crystallography provides definitive structural insights, revealing the precise arrangement of atoms and the stereochemistry of the molecule (Liu, He, & Ding, 2007).
Chemical Reactions and Properties
Pyrido[1,2-a]pyrimidin-4-ones and related structures participate in a variety of chemical reactions, including cycloadditions and rearrangements, leading to diverse derivatives with potential biological activities (Sharma & Mahajan, 1997). These reactions are crucial for functionalizing the core structure to explore its chemical and biological properties.
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are determined using various analytical techniques. Single-crystal X-ray diffraction (SCXRD) studies, for example, offer detailed information on the molecular and crystal structure, providing insights into the stability and physical behavior of these compounds (Lahmidi et al., 2021).
Chemical Properties Analysis
The chemical properties of pyrido[1,2-a]pyrimidin-4-ones and similar structures, such as reactivity towards various reagents and stability under different conditions, are pivotal in understanding their potential applications. Studies often explore their reactivity patterns, which are essential for their application in synthesis and potential biological activities (Alanine et al., 2016).
Propriétés
IUPAC Name |
7-chloro-2-[[(1S,5R)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c1-2-7-23-16-5-3-13(19(23)26)9-22(12-16)11-15-8-18(25)24-10-14(20)4-6-17(24)21-15/h4,6,8,10,13,16H,2-3,5,7,9,11-12H2,1H3/t13-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBZVRJUYQZEOE-XJKSGUPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC(C1=O)CN(C2)CC3=CC(=O)N4C=C(C=CC4=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)CC3=CC(=O)N4C=C(C=CC4=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2-[[(1S,5R)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methyl]pyrido[1,2-a]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-1'-[(propylthio)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5621026.png)
![3-{2-[7-(hydroxymethyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5621036.png)
![(1R*,5R*)-6-[(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5621040.png)
![4-(1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-L-prolyl)morpholine](/img/structure/B5621045.png)
![4-({5-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5621052.png)
![2-(1-oxo-2(1H)-phthalazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5621058.png)
![2-(3-methoxyphenyl)-5-[(5-methylisoxazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5621064.png)

![methyl 4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5621069.png)
![(3-chlorophenyl)[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl]methanone](/img/structure/B5621082.png)

![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5621097.png)

![methyl 4-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5621114.png)